molecular formula C13H14N2O2 B14279280 ethyl 2-methyl-3H-1,3-benzodiazepine-4-carboxylate CAS No. 139547-83-4

ethyl 2-methyl-3H-1,3-benzodiazepine-4-carboxylate

Katalognummer: B14279280
CAS-Nummer: 139547-83-4
Molekulargewicht: 230.26 g/mol
InChI-Schlüssel: OFOMGSXFYLGLFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-methyl-3H-1,3-benzodiazepine-4-carboxylate is a benzodiazepine derivative Benzodiazepines are a class of psychoactive drugs known for their sedative and anxiolytic properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-3H-1,3-benzodiazepine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with ethyl acetoacetate in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation and cyclization, to form the benzodiazepine ring system .

Industrial Production Methods

Industrial production of benzodiazepine derivatives often employs continuous flow chemistry techniques. These methods allow for the efficient and scalable synthesis of the compound under controlled conditions, minimizing the risk of side reactions and improving yield .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-methyl-3H-1,3-benzodiazepine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Ethyl 2-methyl-3H-1,3-benzodiazepine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anxiolytic and sedative properties.

    Industry: Utilized in the development of new pharmaceuticals and chemical processes

Wirkmechanismus

The mechanism of action of ethyl 2-methyl-3H-1,3-benzodiazepine-4-carboxylate involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 2-methyl-3H-1,3-benzodiazepine-4-carboxylate is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other benzodiazepines. Its ethyl ester group and methyl substitution on the benzodiazepine ring can influence its pharmacokinetics and receptor binding affinity .

Eigenschaften

CAS-Nummer

139547-83-4

Molekularformel

C13H14N2O2

Molekulargewicht

230.26 g/mol

IUPAC-Name

ethyl 2-methyl-3H-1,3-benzodiazepine-4-carboxylate

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)12-8-10-6-4-5-7-11(10)14-9(2)15-12/h4-8H,3H2,1-2H3,(H,14,15)

InChI-Schlüssel

OFOMGSXFYLGLFW-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC2=CC=CC=C2N=C(N1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.